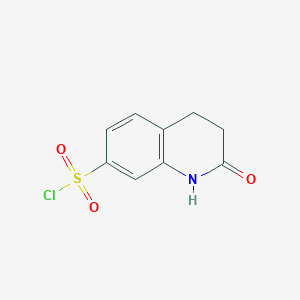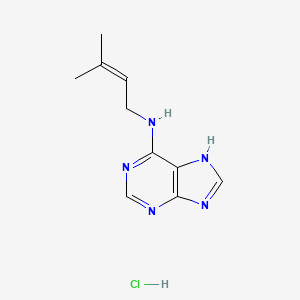
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-methylbut-2-enyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride typically involves the alkylation of a purine derivative with a 3-methylbut-2-enyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the purine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the 3-methylbut-2-enyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the purine ring, resulting in the formation of reduced purine derivatives.
Substitution: The compound can participate in substitution reactions, where the 3-methylbut-2-enyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are known to be effective.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.
相似化合物的比较
N-(3-methylbut-2-enyl)-1H-indole-3-amine: This compound shares a similar 3-methylbut-2-enyl group but has an indole ring instead of a purine ring.
4-(3-methylbut-2-enyl)-L-abrine: Another compound with a 3-methylbut-2-enyl group, but with a different core structure.
Uniqueness: N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is unique due to its purine ring system, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on purine metabolism and related pathways.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
属性
分子式 |
C10H14ClN5 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H |
InChI 键 |
WQBMJVFSROYWCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


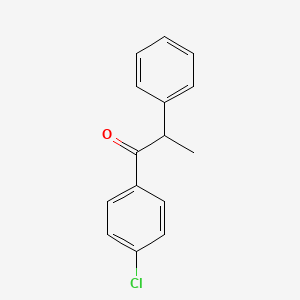
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)


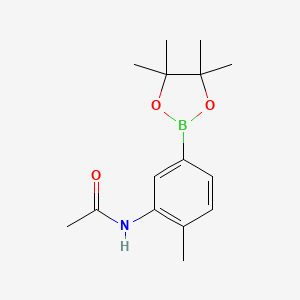
![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
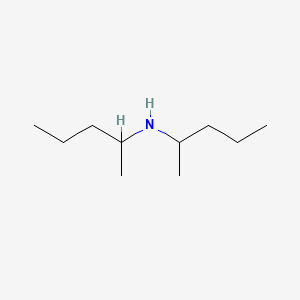
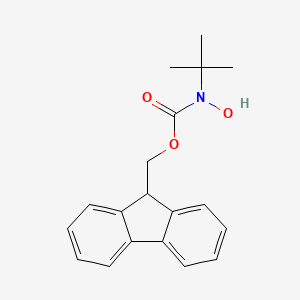
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)

